Lipophilicity Comparison: 2-Chloro vs. 2-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
The target compound exhibits a computed lipophilicity of XLogP3 = 2.6, while the direct 2-bromo analog has XLogP3 = 2.7 [1][2]. This difference of 0.1 log units indicates that the chloro variant is slightly less lipophilic, which can be favorable for avoiding excessive logP-driven promiscuity and off-target binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, XLogP3 = 2.7 |
| Quantified Difference | Δ = −0.1 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07 release) |
Why This Matters
For medicinal chemistry programs optimizing logP for absorption and distribution, the chloro variant provides a slightly more favorable lipophilicity window compared to the bromo analog, potentially reducing nonspecific binding while retaining membrane permeability.
- [1] PubChem Compound Summary for CID 130856383, 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/130856383 View Source
- [2] PubChem Compound Summary for CID 86767799, 2-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86767799 View Source
